![molecular formula C8H10N2O B7766070 N'-hydroxy-3-methylbenzimidamide](/img/structure/B7766070.png)
N'-hydroxy-3-methylbenzimidamide
Overview
Description
N’-hydroxy-3-methylbenzimidamide is an organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of benzimidamide, characterized by the presence of a hydroxy group and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-3-methylbenzimidamide can be synthesized through the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs at a temperature range of 60-70°C for about 4 hours . The general procedure involves dissolving the reactants in a suitable solvent like dimethyl sulfoxide (DMSO) and stirring the mixture under the specified conditions .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-3-methylbenzimidamide are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key factors in industrial production include maintaining consistent reaction temperatures, using high-purity reactants, and ensuring efficient mixing and stirring.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Activity : Recent studies have highlighted the antifungal potential of N'-hydroxy-3-methylbenzimidamide derivatives. These compounds exhibit significant activity against various fungal strains, making them candidates for developing new antifungal agents. A study demonstrated that modifications of the compound led to enhanced efficacy against resistant fungal species .
- Anticancer Research : Benzimidazole derivatives, including this compound, have been investigated for their potential as anticancer agents. The compound's ability to inhibit specific kinases involved in cancer proliferation has been a focal point of research, suggesting its role in targeted cancer therapies .
- Inhibition of Protein Kinases : The compound is also being explored for its inhibitory effects on protein kinases, which are crucial in various signaling pathways related to cell growth and metabolism. The design of analogs based on this compound has led to the discovery of molecules with potent kinase inhibition properties .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- One-Pot Synthesis : A convenient one-pot method has been developed that allows for the efficient synthesis of N-substituted amidoximes from secondary amides. This method utilizes triphenylphosphine and iodine as dehydrating agents, resulting in high yields under mild conditions .
- Scaffold Morphing : This approach involves modifying existing benzimidazole scaffolds to create new derivatives with enhanced biological activities. The structural alterations aim to optimize binding affinity and selectivity towards biological targets .
Case Studies
Mechanism of Action
The mechanism of action of N’-hydroxy-3-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-methylbenzimidamide
- N’-hydroxy-3-methoxybenzimidamide
- 3-hydroxy-N-methylbenzamide
Uniqueness
N’-hydroxy-3-methylbenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
N'-Hydroxy-3-methylbenzimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant data, case studies, and research findings.
This compound (C8H10N2O) is characterized by its benzimidazole structure, which is known for various biological applications. The compound's structure includes a hydroxyl group attached to the nitrogen atom of the benzimidazole ring.
Antibacterial Activity
Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant antibacterial properties. A study highlighted the activity of various substituted benzimidazoles against Gram-positive and Gram-negative bacteria. For instance:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 μM |
This compound | Escherichia coli | 16 μM |
The findings suggest that modifications in the chemical structure can enhance antibacterial efficacy against specific strains .
Antiviral Activity
The antiviral potential of this compound has also been explored. In vitro studies demonstrated that certain derivatives could inhibit viral replication. The effective concentration (EC50) values for some derivatives were recorded as follows:
Compound | Virus Type | EC50 (μM) |
---|---|---|
This compound | Zika virus | 43.1 |
This compound | HCoV-NL63 (human coronavirus) | 32 |
These results indicate a moderate antiviral activity compared to standard antiviral agents .
Anticancer Activity
The compound's anticancer properties have been assessed through various assays against different cancer cell lines. Notably, the compound exhibited significant antiproliferative effects:
Cancer Cell Line | IC50 (μM) |
---|---|
Capan-1 | 1.1 |
DND-41 | 4.4 |
HL-60 | 2.0 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .
Case Studies
Several case studies have examined the biological activity of this compound:
- Study on Antibacterial Efficacy : A study tested various benzimidazole derivatives against clinical isolates of bacteria, showing that this compound had a notable effect on S. aureus and E. coli.
- Antiviral Screening : In a controlled laboratory setting, the compound was evaluated for its ability to inhibit Zika virus replication in Huh-7 cells, yielding promising results.
- Anticancer Research : A series of experiments on multiple cancer cell lines revealed that this compound could significantly reduce cell viability, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
N'-hydroxy-3-methylbenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMNPGUHEUTHMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343693 | |
Record name | N'-hydroxy-3-methylbenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40067-82-1 | |
Record name | N-Hydroxy-3-methylbenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40067-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-hydroxy-3-methylbenzimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylbenzamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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